N-(2-chloro-4-methylphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide
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Overview
Description
2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzenesulfonyl group, a dihydropyridinone ring, and a chloromethylphenylacetamide moiety, making it a unique molecule with potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine with N-(2-chloro-4-methylphenyl)acetamide under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The dihydropyridinone ring may interact with cellular receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE
- 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE
Uniqueness
The uniqueness of 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C22H21ClN2O4S |
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Molecular Weight |
444.9 g/mol |
IUPAC Name |
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H21ClN2O4S/c1-14-9-10-19(18(23)11-14)24-20(26)13-25-16(3)12-15(2)21(22(25)27)30(28,29)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,24,26) |
InChI Key |
AJJYLPUDXBRUSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=CC=C3)C)C)Cl |
Origin of Product |
United States |
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